molecular formula C17H14ClN7O B10933152 N-[1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-[1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10933152
M. Wt: 367.8 g/mol
InChI Key: APJSYAQETYPPQX-UHFFFAOYSA-N
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Description

N~2~-[1-(2-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a unique structure combining pyrazole, triazole, and pyrimidine rings, which are known for their diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[1-(2-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common route involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the triazole ring: The pyrazole intermediate is then reacted with an azide compound under cyclization conditions to form the triazole ring.

    Formation of the pyrimidine ring: The triazole intermediate is further reacted with a suitable nitrile or amidine compound to form the pyrimidine ring.

    Final coupling: The resulting intermediate is coupled with 2-chlorobenzyl chloride under basic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-[1-(2-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antitumor and antimicrobial activities.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N2-[1-(2-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[1-(2-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5(4H)-ONE
  • N~2~-[1-(2-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE

Uniqueness

N~2~-[1-(2-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to its unique combination of pyrazole, triazole, and pyrimidine rings, which confer distinct biological activities. Its specific substitution pattern also contributes to its unique properties compared to other similar compounds.

Properties

Molecular Formula

C17H14ClN7O

Molecular Weight

367.8 g/mol

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]-5-methylpyrazol-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C17H14ClN7O/c1-11-9-14(22-25(11)10-12-5-2-3-6-13(12)18)20-16(26)15-21-17-19-7-4-8-24(17)23-15/h2-9H,10H2,1H3,(H,20,22,26)

InChI Key

APJSYAQETYPPQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CC=CC=C2Cl)NC(=O)C3=NN4C=CC=NC4=N3

Origin of Product

United States

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